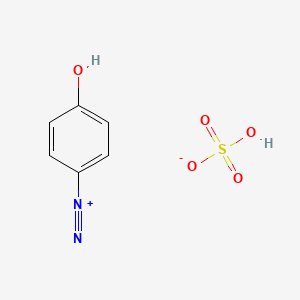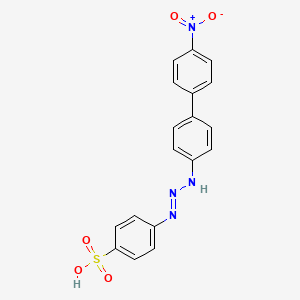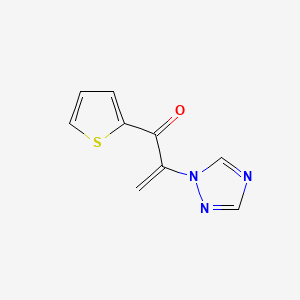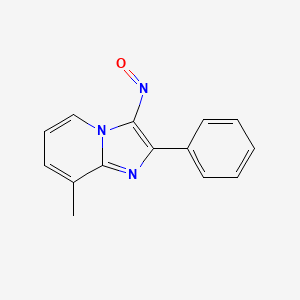
4-Hydroxybenzenediazonium sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxybenzenediazonium sulfate is an organic compound with the molecular formula C6H6N2O5S. It is a diazonium salt, which is a class of organic compounds characterized by the presence of a diazonium group (R−N2+). This compound is particularly notable for its applications in the synthesis of azo dyes and its role in various organic reactions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
4-Hydroxybenzendiazoniumsulfat wird typischerweise aus 4-Aminophenol synthetisiert. Der Prozess beinhaltet die Diazotierung von 4-Aminophenol unter Verwendung von Natriumnitrit (NaNO2) und Schwefelsäure (H2SO4) bei niedrigen Temperaturen (0-5 °C). Die Reaktion verläuft wie folgt :
4-Aminophenol+NaNO2+H2SO4→4-Hydroxybenzendiazoniumsulfat+NaHSO4+H2O
Industrielle Produktionsverfahren
In industriellen Umgebungen folgt die Synthese von 4-Hydroxybenzendiazoniumsulfat einem ähnlichen Weg, wird aber für größere Mengen angepasst. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die niedrigen Temperaturen zu halten, die für die Stabilität des Diazoniumsalzes erforderlich sind .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Hydroxybenzendiazoniumsulfat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Kupplungsreaktionen: Es reagiert mit aktivierten aromatischen Verbindungen unter Bildung von Azofarbstoffen.
Substitutionsreaktionen: Es kann nucleophile Substitutionsreaktionen eingehen, bei denen die Diazoniumgruppe durch andere Substituenten ersetzt wird.
Häufige Reagenzien und Bedingungen
Kupplungsreaktionen: Beinhalten typischerweise Phenole oder Amine als Kupplungspartner unter alkalischen Bedingungen.
Substitutionsreaktionen: Häufige Reagenzien sind Kupfer(I)-Salze für Sandmeyer-Reaktionen, bei denen die Diazoniumgruppe durch Halogenide oder Cyanide ersetzt wird.
Wichtige Produkte
Azofarbstoffe: Entstehen aus Kupplungsreaktionen mit aromatischen Verbindungen.
Substituierte Aromaten: Entstehen aus Substitutionsreaktionen, z. B. halogenierte oder cyanierte aromatische Verbindungen.
Wissenschaftliche Forschungsanwendungen
4-Hydroxybenzendiazoniumsulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird bei der Synthese von Azofarbstoffen verwendet, die in der Textil- und Pigmentindustrie von Bedeutung sind.
Biologie: Wird zur Modifikation von Biomolekülen für verschiedene biochemische Assays eingesetzt.
Medizin: Wird auf sein Potenzial für den Einsatz in Medikamenten-Abgabesystemen und als Linker für die Anbindung von Medikamenten an Biomoleküle untersucht.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und als Zwischenprodukte in der organischen Synthese eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 4-Hydroxybenzendiazoniumsulfat beinhaltet die Bildung eines reaktiven Diazoniumions, das an elektrophilen aromatischen Substitutionsreaktionen teilnehmen kann. Das Diazoniumion wirkt als Elektrophil und reagiert mit Nucleophilen wie Phenolen oder Aminen unter Bildung von Azoverbindungen. Die beteiligten molekularen Ziele und Pfade umfassen die aromatischen Ringe der Kupplungspartner, was zur Bildung stabiler Azobindungen führt .
Wirkmechanismus
The mechanism of action of 4-Hydroxybenzenediazonium sulfate involves the formation of a reactive diazonium ion, which can participate in electrophilic aromatic substitution reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles such as phenols or amines to form azo compounds. The molecular targets and pathways involved include the aromatic rings of the coupling partners, leading to the formation of stable azo linkages .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Benzendiazoniumchlorid
- 4-Methylbenzendiazoniumsulfat
- 4-Hydroxymethylbenzendiazoniumsulfat
Vergleich
4-Hydroxybenzendiazoniumsulfat ist durch das Vorhandensein der Hydroxylgruppe in para-Position einzigartig, wodurch seine Reaktivität in Kupplungsreaktionen im Vergleich zu anderen Diazoniumsalzen erhöht wird. Dies macht es besonders nützlich bei der Synthese von Azofarbstoffen mit bestimmten Eigenschaften .
Eigenschaften
CAS-Nummer |
41279-80-5 |
|---|---|
Molekularformel |
C6H6N2O5S |
Molekulargewicht |
218.19 g/mol |
IUPAC-Name |
hydrogen sulfate;4-hydroxybenzenediazonium |
InChI |
InChI=1S/C6H4N2O.H2O4S/c7-8-5-1-3-6(9)4-2-5;1-5(2,3)4/h1-4H;(H2,1,2,3,4) |
InChI-Schlüssel |
ZBZPTCVJEOXKHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+]#N)O.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)
